molecular formula C23H21N7OS B4826147 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide

Cat. No.: B4826147
M. Wt: 443.5 g/mol
InChI Key: LOJFGHKZQPYLME-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 2-pyridyl group at position 5 and an amino group at position 2. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 9-ethylcarbazol-3-yl group.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7OS/c1-2-29-19-9-4-3-7-16(19)17-13-15(10-11-20(17)29)26-21(31)14-32-23-28-27-22(30(23)24)18-8-5-6-12-25-18/h3-13H,2,14,24H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFGHKZQPYLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=N4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide typically involves multi-step organic reactions

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Introduction of the Pyridine Group: The pyridine group can be introduced through a nucleophilic substitution reaction using a pyridine derivative.

    Attachment of the Carbazole Group: The carbazole moiety can be attached via a coupling reaction, such as a Suzuki or Stille coupling, using a carbazole derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic properties. Notable applications include:

  • Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation. Studies have demonstrated that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The presence of the triazole ring has been associated with antimicrobial activity. Compounds in this class have been investigated for their effectiveness against bacterial and fungal pathogens .

Agricultural Chemistry

Triazole derivatives are widely studied for their use as fungicides in agriculture. The compound may serve as a lead structure for developing new agrochemicals that target fungal pathogens in crops.

Material Science

The unique electronic properties of the carbazole component allow this compound to be explored in material science applications, particularly in:

  • Organic Light Emitting Diodes (OLEDs) : The incorporation of carbazole units can enhance the electroluminescent properties of materials used in OLEDs.
  • Conductive Polymers : Research has indicated that triazole-containing compounds can improve the conductivity and stability of polymeric materials .

Case Study 1: Anticancer Activity

In a study published by Abdel-Wahab et al., derivatives similar to this compound were tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted by Fettinger et al. highlighted the antimicrobial properties of triazole derivatives. The study found that compounds with similar structures exhibited significant activity against both bacterial and fungal strains, suggesting a pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine moieties can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazolylthioacetamides, which are frequently explored for their pharmacological and physicochemical properties. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazolylthioacetamide Derivatives

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-amino-5-(2-pyridyl) on triazole; N-(9-ethylcarbazol-3-yl) on acetamide ~477.5 (est.) Carbazole enhances aromatic interactions; pyridyl improves solubility.
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide Allyl at triazole position 4; same carbazole substituent 496.6 Allyl group may increase lipophilicity but reduce metabolic stability.
2-((4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2-ethoxyphenyl)acetamide Allyl at triazole; 4-pyridinyl; 2-ethoxyphenyl on acetamide 397.5 Ethoxyphenyl enhances membrane permeability; 4-pyridinyl alters binding geometry.
VUAA1 (Orco activator) 4-ethyl-5-(pyridin-3-yl) on triazole; N-(4-ethylphenyl) on acetamide ~385.4 Strong Orco receptor agonist; ethyl groups optimize receptor interaction.
N-(4-Fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide Fluorophenyl groups on triazole; fluorophenyl on acetamide 439.4 Fluorination enhances metabolic stability; IC50 = 0.82 µM (enzyme inhibition).
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide 2-chlorophenyl on triazole; 4-butylphenyl on acetamide 440.9 Chlorine and butyl groups increase hydrophobicity; potential CNS activity.

Key Observations

Triazole Substituents: The 4-amino-5-(2-pyridyl) substitution in the target compound contrasts with allyl (e.g., ), fluorophenyl (e.g., ), or chlorophenyl (e.g., ) groups in analogs. The amino-pyridyl combination may improve hydrogen bonding and metal coordination compared to bulkier or halogenated substituents.

Acetamide Substituents :

  • The 9-ethylcarbazol-3-yl group distinguishes the target compound from phenyl or ethoxyphenyl analogs (e.g., ). Carbazole’s planar structure facilitates π-stacking in hydrophobic environments, which could enhance binding to aromatic residues in enzymes or DNA.
  • Fluorophenyl and butylphenyl substituents () prioritize lipophilicity, favoring blood-brain barrier penetration, whereas the carbazole may target nucleic acids or hydrophobic protein pockets.

Biological Implications: The fluorinated analog () exhibits nanomolar enzyme inhibition (IC50 = 0.82 µM), suggesting that halogenation boosts potency. The target compound’s amino and pyridyl groups might instead favor solubility and reduced toxicity. VUAA1 () activates insect odorant receptors, implying that triazolylthioacetamides are versatile scaffolds for receptor modulation. The carbazole derivative could explore anticancer or antimicrobial pathways via DNA intercalation.

Physicochemical Properties :

  • Molecular weights range from ~385–497 g/mol , with the target compound (~477.5 g/mol) balancing size and solubility. Carbazole’s rigidity may reduce conformational flexibility compared to allyl or ethylphenyl derivatives.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring, a pyridine moiety, and a carbazole derivative. Its molecular formula is C18H19N5SC_{18}H_{19}N_5S, with a molecular weight of approximately 353.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H19N5SC_{18}H_{19}N_5S
Molecular Weight353.44 g/mol
IUPAC Name2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide

Antimicrobial Properties

Research indicates that compounds containing triazole and carbazole structures exhibit antimicrobial activity. For instance, triazole derivatives have been shown to inhibit the growth of various fungi, including Candida species. A study demonstrated that similar compounds can disrupt ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activities involved in cell proliferation and apoptosis. In vitro studies have highlighted that certain derivatives can induce cytotoxic effects in cancer cell lines while exhibiting minimal toxicity to normal cells .

The biological activity of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acetamide may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, leading to downstream signaling changes that affect cell growth and survival.
  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.

Case Studies

  • Antifungal Activity : A study on triazole derivatives indicated that modifications to the triazole ring could enhance antifungal activity against resistant strains of Candida. The compound's ability to inhibit phospholipase A2 was noted as a significant mechanism for its antifungal action .
  • Cytotoxicity in Cancer : In a screening assay involving various cancer cell lines, derivatives similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties while maintaining selectivity towards cancerous cells over normal fibroblasts .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves multi-step reactions, including cyclization, alkylation, and coupling steps. Key considerations include:

  • Stepwise Functionalization : Begin with the preparation of the triazole-thioether core, followed by coupling to the ethylcarbazole moiety. Reaction intermediates should be purified via column chromatography to avoid side products .
  • Condition Optimization : Use solvents like dimethylformamide (DMF) or ethanol for solubility, and catalysts such as sodium hydride for deprotonation. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Yield Enhancement : Adjust temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio for thiol-alkylation steps) to maximize efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Structural Confirmation : Use 1H/13C NMR to verify the positions of the pyridyl, triazole, and ethylcarbazole groups. Key NMR signals include aromatic protons (δ 7.0–8.5 ppm) and carbazole methylene (δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In Vitro Screening : Test against target enzymes (e.g., tyrosinase or kinases) using fluorometric or colorimetric assays. Include positive controls (e.g., kojic acid for tyrosinase inhibition) .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC50 values .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase domains). Focus on hydrogen bonding between the triazole-thioether group and active-site residues .
  • PASS Prediction : Apply the PASS (Prediction of Activity Spectra for Substances) algorithm to identify potential biological activities (e.g., antiviral or anticancer) based on structural analogs .

Q. What strategies resolve contradictions in reaction yields or biological activity reported across studies?

  • Reproducibility Checks : Validate published protocols by replicating reactions under identical conditions (solvent, catalyst, temperature). Discrepancies may arise from trace impurities or moisture sensitivity .
  • Meta-Analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting cytotoxicity data may stem from variations in cell culture conditions .

Q. How can structure-activity relationships (SARs) be established for derivatives of this compound?

  • Derivative Synthesis : Modify substituents on the pyridyl or carbazole moieties. For example, introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .
  • Biological Testing : Corrogate activity data (e.g., IC50 values) with structural features using QSAR (Quantitative SAR) models.
Derivative Structural Modification Biological Activity
Parent CompoundNoneBaseline activity (e.g., IC50 = 10 µM)
Pyridyl-BrominatedBr substitution at pyridyl C-3Increased kinase inhibition (IC50 = 3 µM)
Carbazole-N-MethylMethylation of carbazole NHReduced cytotoxicity (IC50 > 50 µM)

Methodological Notes

  • Avoid Common Pitfalls : Ensure anhydrous conditions during synthesis to prevent hydrolysis of the acetamide group .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals .
  • Ethical Reporting : Disclose negative results (e.g., failed reactions or inactive derivatives) to aid community-wide SAR efforts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide

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